2,2'-Bithiazolidine
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Overview
Description
2,2’-Bithiazolidine is a heterocyclic organic compound with the molecular formula C6H12N2S2. It consists of two thiazolidine rings connected by a single bond. Thiazolidine itself is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Bithiazolidine can be synthesized through several methods. One common approach involves the reaction of cysteamine with 1,2-ethenediylbis(oxy) under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Bithiazolidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .
Scientific Research Applications
2,2’-Bithiazolidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-Bithiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A simpler analog with a single thiazolidine ring.
Thiazolidinedione: A related compound with a similar ring structure but different functional groups.
Thiazole: Another heterocyclic compound with a similar sulfur and nitrogen-containing ring
Uniqueness
2,2’-Bithiazolidine is unique due to its dual thiazolidine rings, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications .
Properties
CAS No. |
77771-20-1 |
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Molecular Formula |
C6H12N2S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-2-yl)-1,3-thiazolidine |
InChI |
InChI=1S/C6H12N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h5-8H,1-4H2 |
InChI Key |
BALPQDWQADEPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)C2NCCS2 |
Origin of Product |
United States |
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